5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine
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Overview
Description
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a pyrrolo[2,3-c]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-bromo-5-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-c]pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-6-(trifluoromethyl)pyridazine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine stands out due to its unique pyrrolo[2,3-c]pyridazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3BrF3N3 |
---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-12-6-3(4)1-5(13-14-6)7(9,10)11/h1-2H,(H,12,14) |
InChI Key |
OSCSNIGGNQVRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=NN=C1C(F)(F)F)Br |
Origin of Product |
United States |
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